molecular formula C16H13ClN2O B12722915 Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- CAS No. 115583-18-1

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)-

Katalognummer: B12722915
CAS-Nummer: 115583-18-1
Molekulargewicht: 284.74 g/mol
InChI-Schlüssel: DUYDQDZHKRYXRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- is a complex organic compound that features a benzimidazole ring substituted with a chlorophenylmethyl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetophenone, 4’-chloro-: Shares a similar chlorophenyl group but lacks the benzimidazole ring.

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer

115583-18-1

Molekularformel

C16H13ClN2O

Molekulargewicht

284.74 g/mol

IUPAC-Name

1-[2-[(4-chlorophenyl)methyl]-3H-benzimidazol-5-yl]ethanone

InChI

InChI=1S/C16H13ClN2O/c1-10(20)12-4-7-14-15(9-12)19-16(18-14)8-11-2-5-13(17)6-3-11/h2-7,9H,8H2,1H3,(H,18,19)

InChI-Schlüssel

DUYDQDZHKRYXRM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)N=C(N2)CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.